17-(1,2-Dihydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol
Description
Structure
2D Structure
Properties
IUPAC Name |
17-(1,2-dihydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context and Scientific Milestones in Cortol Research
Early Investigations into Cortisol Metabolism
The journey to understanding cortisol and its metabolites, including Cortol, began with fundamental discoveries in the mid-19th century. British physician Thomas Addison first established the critical role of the adrenal cortex, describing symptoms of adrenal deficiency, now known as Addison's disease. nih.govmitoproteome.org This pioneering work laid the groundwork for future investigations into adrenal hormones. nih.gov
Decades later, in 1937, Tadeusz Reichstein successfully isolated cortisol from adrenal glands. nih.gov Concurrently, Edward Kendall, a chemist at the Mayo Foundation, also purified hormones from the adrenal cortex, identifying several compounds, including what he termed "Compound F" (cortisol) and "Compound E" (cortisone), in 1935. mitoproteome.org Philip Hench, a rheumatologist, observed that rheumatoid arthritis symptoms often abated during jaundice or pregnancy, leading him to seek a "substance X" responsible for these remissions. kramerav.com By 1948, Hench, in collaboration with Kendall, demonstrated the dramatic anti-inflammatory effects of cortisone (B1669442) in treating rheumatoid arthritis. kramerav.comepa.gov These groundbreaking discoveries by Reichstein, Kendall, and Hench, which unveiled the structure and function of adrenal cortex hormones, were recognized with the Nobel Prize in Physiology or Medicine in 1950. nih.govepa.govnih.gov
The initial understanding of cortisol was primarily centered on its role as a stress hormone and its profound effects on inflammation, metabolism, and immune function. nih.govwikipedia.orgbritannica.com
Identification and Structural Elucidation of Cortol
Cortol, chemically classified as a 21-hydroxy steroid, is a metabolite of cortisol. wikipedia.org Its molecular formula is C₂₁H₃₆O₅. nih.govwikipedia.org While the precise historical dates and individuals specifically credited with the initial isolation and structural elucidation of Cortol itself are not as widely detailed in historical accounts as those for its precursor, cortisol, its identification emerged from the ongoing comprehensive analysis of steroid metabolic pathways. As researchers delved deeper into the breakdown products of cortisol, various urinary metabolites were identified and characterized. The structural elucidation of such complex steroid metabolites typically involved advanced analytical techniques that evolved over time, including chromatography, spectroscopy (e.g., NMR, mass spectrometry), and chemical synthesis to confirm proposed structures.
Cortol exists in isomeric forms, notably alpha-Cortol (Cortol) and beta-Cortol (B145528), both sharing the same molecular formula. nih.govwikipedia.org
Evolution of Understanding of Cortol's Metabolic Role
The understanding of Cortol's metabolic role has evolved within the broader context of cortisol's catabolism. Cortisol, after exerting its biological effects, undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body. nih.gov This process involves several enzymatic modifications, including reduction of the C3-ketone and the Δ4-double bond, and reduction of the C20-ketone. nsw.gov.au
Historical Discoveries in Steroid Biochemistry Relevant to Cortol
The field of steroid biochemistry has a rich history, with numerous discoveries paving the way for the understanding of compounds like Cortol. Key milestones include:
Early 20th Century: Isolation and characterization of various steroid hormones from adrenal glands, ovaries, and testes. This period saw the identification of compounds like corticosterone, a 21-carbon steroid hormone produced in the adrenal cortex, and androstenedione, a weak androgen steroid hormone and intermediate in the biosynthesis of estrone (B1671321) and testosterone. nih.govnih.gov
1930s-1950s: The isolation and structural determination of cortisol and cortisone, as detailed above, were pivotal. nih.govmitoproteome.orgepa.gov The synthesis of cortisol was achieved in 1952 by Tadeus Reichstein, Ralph Peterson, and Harold Mason. britannica.com
Elucidation of Metabolic Pathways: Over time, researchers meticulously mapped the enzymatic pathways responsible for steroid biosynthesis and catabolism. This involved identifying specific enzymes (e.g., 11β-hydroxysteroid dehydrogenases) and the sequence of reactions that transform active hormones into inactive metabolites like tetrahydrocortisol (B1682764) and, subsequently, Cortol. nih.govnsw.gov.au The development of techniques like stable isotope labeling and mass spectrometry greatly advanced the elucidation of these complex metabolic pathways. researchgate.netacs.org
Understanding of Conjugation and Excretion: The discovery that many steroid metabolites, including those derived from cortisol, are conjugated with glucuronic acid or sulfate (B86663) in the liver, making them more water-soluble for urinary excretion, was crucial. Pregnanediol glucuronide, for example, is a major metabolite of progesterone (B1679170), highlighting the importance of glucuronidation in steroid elimination.
These historical discoveries collectively established the framework for understanding how steroid hormones are synthesized, exert their effects, are metabolized, and ultimately excreted, providing the context for the identification and understanding of metabolites such as Cortol.
Biosynthesis and Endogenous Formation of Cortol
Precursor Compounds in Cortol Biosynthesis
The synthesis of cortol relies on the sequential modification of precursor steroids, with cortisol serving as the initial substrate.
Cortisol, also known as hydrocortisone, is the primary precursor in the biosynthesis of cortol caymanchem.comcaymanchem.com. This vital glucocorticoid hormone is synthesized from cholesterol in the adrenal glands and plays a critical role in various physiological processes, including glucose metabolism, vascular tone maintenance, and immune response regulation testcatalog.org.
Following the initial steps in cortisol metabolism, 5β-tetrahydrocortisol emerges as a key intermediate metabolite in the pathway leading to cortol caymanchem.comcaymanchem.comcaymanchem.com. 5β-Tetrahydrocortisol is itself an endogenous metabolite of cortisol caymanchem.com.
Enzymatic Steps in Cortol Formation
The conversion of precursor compounds into cortol involves specific enzymatic actions that facilitate the necessary structural modifications.
A critical enzymatic step in the formation of β-cortol involves the action of 20β-hydroxysteroid dehydrogenase (20β-HSD) caymanchem.comcaymanchem.com. This enzyme is responsible for the dehydrogenation of 5β-tetrahydrocortisol, leading to the production of β-cortol caymanchem.comcaymanchem.com. In humans, glucocorticoid 20β-HSDH activity is also expressed via carbonyl reductase 1 (CBR1) nih.gov. Bacterial 20β-hydroxysteroid dehydrogenase (20β-HSDH) has also been identified, regulating cortisol side-chain cleavage by reducing the C-20 carboxyl group on cortisol, yielding 20β-dihydrocortisol nih.govnih.gov.
The Aldo-Keto Reductase (AKR) superfamily, particularly the AKR1C enzyme subfamily (AKR1C1-AKR1C4), contributes to steroid metabolism, including pathways that can lead to cortol formation nih.govfrontiersin.orgfrontiersin.orgoup.com. These enzymes function as 3-keto-, 17-keto-, and 20-ketosteroid reductases, catalyzing NADPH-dependent reductions at various positions on the steroid nucleus and side-chain nih.govfrontiersin.orgoup.com. Specifically, the 20α/β-reduction of tetrahydrocortisol (B1682764) can result in the formation of α/β-cortols mdpi.com. AKR1C enzymes are involved in the prereceptor regulation of ligands for androgen, estrogen, and progesterone (B1679170) receptors oup.com. The AKR1C enzymes share a high percentage of amino-acid sequence identity, ranging from 84% to 98% nih.govfrontiersin.org.
Cellular and Tissue Localization of Cortol Biosynthesis
The biosynthesis of cortol is localized to specific tissues within the body, reflecting the sites of action for the enzymes involved. The dehydrogenation of 5β-tetrahydrocortisol by 20β-HSD to produce β-cortol primarily occurs in the liver caymanchem.comcaymanchem.com. The AKR1C enzymes, which play a role in steroid metabolism, are expressed in various tissues, with AKR1C4 notably being liver-specific nih.govoup.com.
Table 1: Key Compounds in Cortol Biosynthesis
| Compound Name | PubChem CID | Role in Biosynthesis |
| Cortisol | 5754 | Primary Precursor |
| 5β-Tetrahydrocortisol | 5864 | Intermediate Metabolite |
| Cortol (β-Cortol) | 246164 | Endogenous Metabolite |
Table 2: Enzymes Involved in Cortol Formation
| Enzyme Name | Enzyme Class/Subfamily | Key Action in Cortol Pathway | Tissue Localization (where specified) |
| 20β-Hydroxysteroid Dehydrogenase | 20β-HSD | Dehydrogenation of 5β-tetrahydrocortisol to β-cortol | Liver |
| Aldo-Keto Reductases (AKR1C) | AKR1C subfamily | 20α/β-reduction of tetrahydrocortisol to cortols | Various tissues (AKR1C4 liver-specific) |
Metabolic Pathways and Interconversions of Cortol
Downstream Metabolism of Cortol
Cortol is a metabolite of the glucocorticoid cortisol alfa-chemistry.com. It is specifically formed from tetrahydrocortisol (B1682764) (THF) through 20α/β-reduction nih.gov. This reduction step is predominantly catalyzed by the enzyme AKR1C1, which acts as a 20-ketosteroid reductase in humans nih.gov. Both alpha-cortol and beta-cortol (B145528) are isomeric forms resulting from this metabolic process metabolomicsworkbench.org. Research has also indicated that cortol can be "enriched" from 21-dehydrocortisol (B191429) (21-DF), suggesting alternative or contributing pathways to its formation nih.gov.
Interconversion with Other Steroid Metabolites
Cortol is classified as a 21-hydroxy steroid. Its formation is intricately linked to the broader metabolism of cortisol, which serves as its parent hormone. The interconversion between cortisol, cortisone (B1669442), and their respective metabolites is a key aspect of steroid hormone regulation.
Cortolones, which exist as alpha- and beta-cortolone (B145583) isomers, are structurally related to cortols. While cortols are derived from tetrahydrocortisol, cortolones are formed from tetrahydrocortisone (B135524) (THE) via 20α/β-reduction nih.govmetabolomicsworkbench.org. This highlights a parallel metabolic pathway where both cortol and cortolone (B145581) represent the 20-reduced forms of their respective tetrahydro-precursors nih.govmetabolomicsworkbench.org. Studies have shown significant differences in the urinary excretion of alpha-cortolone, the combined beta-cortolone and beta-cortol, and alpha-cortol between men and women. Furthermore, the ratio of cortol to cortolone can be altered in certain physiological conditions, such as obesity. A decreased ratio of tetrahydrocortisone (THE) to cortolones has been observed, indicating increased 20 alpha/beta-hydroxysteroid dehydrogenase (HSD) activity.
Tetrahydrocortisone (THE) is an inactive metabolite of cortisone. Cortisone itself is an inactive form derived from cortisol. The metabolism of cortisone leads to the formation of beta-tetrahydrocortisone (b-THE) through the action of 5β-reductase. The relationship between cortol and tetrahydrocortisone metabolism is evident in their shared position as 20-reduced products of the tetrahydro-metabolites of cortisol and cortisone, respectively nih.gov. The ratio of tetrahydrocortisol (THF) plus allo-tetrahydrocortisol (a-THF) to tetrahydrocortisone (THE) is often used as an indicator of 11β-hydroxysteroid dehydrogenase (11β-HSD) activity, an enzyme crucial for the interconversion between active cortisol and inactive cortisone.
Pathways of Steroid Catabolism and Excretion Relevant to Cortol
The catabolism and excretion of steroid hormones, including cortol, involve a series of modifications to enhance their solubility and facilitate elimination from the body.
A critical step in steroid catabolism is conjugation, which involves the formation of hydrophilic molecules. The majority of steroid excretory products are found in conjugated forms. Two primary pathways for this process are glucuronidation and sulfation (also known as sulfonation). Glucuronidation requires uridine (B1682114) diphosphoglucuronic acid (UDPGA) and a glucuronyl transferase enzyme, which attaches glucuronic acid to a hydroxyl group on the steroid molecule. Cortol and its isomer, beta-cortol, are known to form C-3 beta-D-glucosiduronates, which are normal excretory products in humans metabolomicsworkbench.org. Sulfation pathways also contribute to the inactivation and excretion of steroids by forming sulfate (B86663) conjugates. The liver is the primary site for peripheral steroid inactivation and catabolism, with some activity also occurring in the kidneys.
Enzymology of Cortol Metabolism
Characterization of Enzymes Catalyzing Cortol Formation and Interconversion
The formation of cortol and its related metabolites, such as cortolone (B145581), is intricately linked to the reductive metabolism of glucocorticoids like cortisol and cortisone (B1669442). Key enzymes in this process are the 20α- and 20β-hydroxysteroid dehydrogenases (20α-HSD and 20β-HSD). These enzymes facilitate the degradation of tetrahydrocortisol (B1682764) (THF) and tetrahydrocortisone (B135524) (THE) into cortols and cortolones, respectively frontiersin.orgmdpi.com. Specifically, β-cortol is known to be formed from tetrahydrocortisol nih.gov.
One notable enzyme involved in this metabolic pathway is 20β-hydroxysteroid dehydrogenase (20β-HSD). This enzyme catalyzes the reduction of the C-20 carboxyl group on cortisol, leading to the production of 20β-dihydrocortisol nih.gov. Furthermore, 20β-HSD is capable of converting 20β-dihydroprogesterone back into progesterone (B1679170) wikipedia.org. Carbonyl reductase-1 (CBR1) has also been identified to possess 20β-HSD activity, resulting in the formation of 20β-dihydrocortisol mdpi.com. In certain species, such as zebrafish (Danio rerio), 20β-HSD plays a vital role in glucocorticoid catabolism and the stress response, contributing to the rapid inactivation and excretion of cortisol frontiersin.orgplos.org.
Structure-Function Relationships of 20β-HSD
Bacterial 20β-hydroxysteroid dehydrogenase (20β-HSDH) is classified as a member of the short-chain dehydrogenase/reductase (SDR) superfamily of proteins, a large and functionally diverse group found across all domains of life mdpi.comnih.gov. Structural studies of recombinant 20β-HSDH from Bifidobacterium adolescentis strain L2-32 have elucidated its molecular architecture. The structures, resolved at 2.0–2.2 Å resolutions for both the apo-form (without bound ligand) and the binary complex with NADH, demonstrate a high degree of structural similarity, with minor rearrangements observed near the active site upon coenzyme binding nih.govnih.gov.
Kinetic Profiles of Key Enzymes
Enzymatic kinetic studies provide quantitative insights into the efficiency and specificity of enzymes involved in cortol metabolism. For instance, substrate specificity assays for 20β-HSDH from B. adolescentis have revealed varying degrees of activity with different cortisol derivatives. Compared to cortisol, the enzyme exhibited approximately a 34% reduction in relative activity when presented with 11-deoxycortisol and about a 61% reduction with corticosterone, which lacks a 17-hydroxyl group nih.gov. Furthermore, the reduction of the 3-oxo-Δ4 group to 3α-, 5β-H (tetrahydrocortisol) resulted in an approximate 56% decrease in activity relative to cortisol nih.gov.
The following table summarizes the relative activities of B. adolescentis 20β-HSDH with various substrates:
| Substrate | Relative Activity (%) nih.gov |
| Cortisol | 100 |
| 11-Deoxycortisol | ~66 |
| Corticosterone | ~39 |
| Tetrahydrocortisol | ~44 |
Regulatory Mechanisms of Cortol Metabolic Enzymes
The activity and abundance of enzymes involved in cortol metabolism are subject to sophisticated regulatory mechanisms, ensuring precise control over steroid hormone levels and their downstream effects. These mechanisms operate at multiple levels, including allosteric regulation, post-translational modifications, and transcriptional control of gene expression.
Allosteric Regulation
Allosteric regulation is a fundamental mechanism by which enzyme activity is modulated through the binding of effector molecules at sites distinct from the enzyme's active site solubilityofthings.comlibretexts.orgkhanacademy.orgbyjus.com. This binding induces conformational changes in the enzyme, which in turn alter its catalytic efficiency solubilityofthings.combyjus.com. Allosteric activators enhance enzyme activity, while allosteric inhibitors reduce it libretexts.orgkhanacademy.orgbyjus.com. This form of regulation is crucial for cells to adapt to changing environmental conditions and maintain metabolic homeostasis solubilityofthings.combyjus.com. A common example of allosteric regulation in metabolic pathways is feedback inhibition, where the end product of a pathway acts as an allosteric inhibitor of an enzyme earlier in the pathway, thereby preventing its overproduction khanacademy.orgvedantu.com. While the general principles of allosteric regulation are well-established, specific allosteric regulators of enzymes directly involved in cortol formation or interconversion are not extensively detailed in the provided search results.
Post-translational Modifications
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis, significantly diversifying their functions and regulating their activity abcam.comfrontiersin.orgcreative-proteomics.comnih.govnih.govnih.gov. These modifications play a critical role in controlling metabolic enzymes. Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination abcam.comfrontiersin.orgnih.gov. Acetylation, for instance, can influence an enzyme's catalytic activity by neutralizing the positive charge of lysine (B10760008) residues, recruiting negative regulators, or inducing allosteric changes nih.gov. PTMs can also affect protein stability and degradation rates nih.gov. While PTMs are known to broadly impact metabolic enzymes, specific instances of post-translational modifications directly affecting 20β-HSD or other enzymes central to cortol metabolism were not explicitly found in the provided information.
Gene Expression and Transcriptional Control
The regulation of gene expression, primarily at the transcriptional level, dictates the cellular abundance of enzymes and thus profoundly influences metabolic pathways ksu.edu.sawikipedia.orgwou.edunih.govkhanacademy.org. This control allows cells to respond dynamically to internal and external signals, adapting their metabolic machinery as needed ksu.edu.sawikipedia.orgjove.com. Transcription factors, proteins that bind to specific DNA sequences, play a central role in regulating the transcription of genes encoding metabolic enzymes wikipedia.orgkhanacademy.org. Metabolism and gene expression are reciprocally regulated, forming a complex network of control nih.gov.
A concrete example of transcriptional control in cortol-related metabolism comes from studies in zebrafish, where cortisol treatment has been shown to increase the messenger RNA (mRNA) levels of hsd20b2, the gene encoding 20β-HSD type 2 plos.org. This suggests that the expression of enzymes involved in cortisol catabolism, and by extension, cortol metabolism, can be transcriptionally regulated in response to physiological cues.
However, general principles of enzymatic reactions dictate that various cofactors are essential for metabolic processes across biological systems. These cofactors facilitate enzyme activity by participating in electron transfer, group transfer, or providing structural integrity. Common cofactors in metabolic pathways include:
Nicotinamide Adenine Dinucleotide Phosphate (NADPH) : NADPH (PubChem CID: 5884) is a crucial reducing agent, primarily involved in anabolic reactions such as lipid and nucleic acid syntheses. wikipedia.orgnih.gov It is produced from NADP+ and is essential for maintaining cellular redox balance. wikipedia.orgnih.gov Several enzymes, including NADP-linked isoforms of malic enzyme, isocitrate dehydrogenase (IDH), and glutamate (B1630785) dehydrogenase, contribute to NADPH generation in various organisms. wikipedia.org
Nicotinamide Adenine Dinucleotide (NADH) : NADH (PubChem CID: 439153) is a coenzyme vital for the catalytic reactions of many metabolic enzymes, particularly those involved in catabolic processes like cellular respiration. guidetopharmacology.orgmetabolomicsworkbench.orgsignalchemdx.com It functions by reversibly transferring a hydride ion (H-) to a substrate molecule, cycling between its reduced (NADH) and oxidized (NAD+) forms. signalchemdx.com
Adenosine Triphosphate (ATP) : ATP (PubChem CID: 5957) serves as the primary energy currency of the cell, providing metabolic energy to drive a wide array of enzymatic reactions, including biosynthetic processes, motility, and cell division. fishersci.canih.gov It acts as a coenzyme and a substrate for many kinases involved in cell signaling. fishersci.ca
While these cofactors are universally important in biochemical pathways nih.govfrontiersin.orglibretexts.orgresearchgate.netlibretexts.orgnews-medical.netkhanacademy.orgbyjus.com, the specific enzymes that metabolize Cortol and their precise cofactor dependencies are not explicitly detailed in the current search findings. Further research is required to elucidate the specific enzymatic pathways and cofactor requirements involved in Cortol metabolism.
Molecular Mechanisms of Cortol S Biological Significance
Influence on Glucocorticoid Metabolic Pathways
The metabolic fate of cortisol is a critical determinant of its biological activity. The conversion of cortisol to its various metabolites, including cortol, is a key mechanism for modulating the intensity and duration of glucocorticoid receptor activation.
Cortol is an endogenous steroid hormone that is formed from the metabolism of cortisol. The production of cortol is a multi-step enzymatic process that primarily occurs in the liver. This metabolic pathway serves to inactivate cortisol, thereby reducing its potent physiological effects. The conversion process involves the reduction of the A-ring of the cortisol molecule, leading to the formation of tetrahydrocortisol (B1682764), which is then further metabolized to cortol.
The formation of cortol is a crucial component of the body's mechanism to clear cortisol from circulation, thus preventing the overstimulation of glucocorticoid receptors. The rate of cortisol metabolism to cortol and other metabolites can be influenced by various physiological and pathological states, making the measurement of urinary cortol a potential biomarker for assessing cortisol production and metabolism.
Glucocorticoid receptors (GR) are intracellular receptors that, upon binding with a ligand such as cortisol, translocate to the nucleus to regulate gene expression. The affinity of a steroid for the GR is a primary determinant of its biological potency. While cortisol exhibits a high affinity for the GR, its metabolites, including cortol, generally have a significantly lower binding affinity.
This reduced affinity means that cortol itself is considered to be a biologically inactive or weakly active metabolite in terms of direct GR-mediated gene transcription. However, the process of cortisol metabolism to cortol is in itself a significant regulatory step. By converting cortisol to a less active form, the body can effectively terminate the glucocorticoid signal at the cellular level. This metabolic inactivation is crucial for maintaining tissue-specific sensitivity to glucocorticoids and for preventing the adverse effects of prolonged receptor activation.
Table 1: Relative Binding Affinities of Selected Steroids to the Glucocorticoid Receptor
| Steroid | Relative Binding Affinity (%) |
| Dexamethasone | 100 |
| Cortisol | 10-20 |
| Cortisone (B1669442) | <1 |
| Cortol | Very Low (presumed) |
Contributions to Endocrine System Homeostasis at a Mechanistic Level
The endocrine system relies on a delicate balance of hormonal signals to maintain homeostasis. Cortol, as a key metabolite of cortisol, contributes to this balance by influencing the hypothalamic-pituitary-adrenal (HPA) axis and the molecular regulation of energy metabolism.
The HPA axis is the central stress response system, regulating the production and release of cortisol. This axis is controlled by a negative feedback loop, where cortisol inhibits the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland.
Cortol's role in this feedback loop is primarily indirect. As an inactive metabolite, cortol itself does not exert a significant direct inhibitory effect on the HPA axis. However, the continuous metabolic clearance of cortisol to cortol and other metabolites is essential for the proper functioning of this feedback mechanism. If the metabolism of cortisol were impaired, the resulting elevated levels of active cortisol would lead to excessive suppression of the HPA axis, potentially causing adrenal insufficiency. Conversely, an overly rapid metabolism could lead to a hyperactive HPA axis. Therefore, the metabolic pathway leading to cortol is a critical component of the dynamic regulation of the HPA axis.
Glucocorticoids, primarily cortisol, have profound effects on energy metabolism, including the stimulation of gluconeogenesis, the mobilization of amino acids from muscle tissue, and the promotion of lipolysis in adipose tissue. These actions are mediated by the binding of cortisol to the GR, which in turn regulates the expression of key metabolic enzymes.
Table 2: Key Metabolic Processes Influenced by Glucocorticoids
| Metabolic Process | Primary Glucocorticoid Effect | Role of Cortol Metabolism |
| Gluconeogenesis | Stimulation | Inactivation of cortisol terminates the signal for glucose production. |
| Proteolysis | Stimulation | Clearance of cortisol to cortol prevents excessive muscle breakdown. |
| Lipolysis | Stimulation | Termination of the cortisol signal through metabolism to cortol helps regulate fat mobilization. |
Advanced Analytical Methodologies for Cortol Characterization and Quantification
Chromatographic Techniques for Cortol Analysis
High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust analytical technique for the separation, identification, and quantification of compounds in complex mixtures torontech.comopenaccessjournals.com. Its high resolution, accuracy, and efficiency make it indispensable in pharmaceutical and biomedical research openaccessjournals.com.
Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, offering significantly faster analysis times and enhanced sensitivity by employing smaller particle size columns and higher pressures formulationbio.comekb.egnih.gov. UHPLC coupled with Ultraviolet (UV) detection (UHPLC-UV) is a common configuration. UV detectors measure the absorbance of UV or visible light by sample components at specific wavelengths, enabling their identification and quantification torontech.com. While specific detailed research findings for Cortol using UHPLC-UV alone are less commonly reported in the primary literature compared to hyphenated MS techniques for absolute quantification, the principles apply to its detection. For instance, RP-HPLC methods with UV detection have been developed and validated for the quantification of various pharmaceutical compounds, demonstrating high sensitivity, precision, and accuracy nih.govnih.govresearchgate.net.
A typical RP-HPLC/UHPLC-UV setup for steroid analysis would involve:
Stationary Phase : C18 or C8 reversed-phase columns are frequently used due to their hydrophobic nature nih.gov.
Mobile Phase : Gradient elution programs using mixtures of water (often with a small percentage of an acid like trifluoroacetic acid or formic acid) and organic solvents (acetonitrile or methanol) are common to achieve optimal separation of compounds with varying polarities nih.govmdpi.com.
Detection : UV detection is typically performed at wavelengths relevant to steroid chromophores, often in the range of 200-250 nm researchgate.net.
Table 1: Illustrative Chromatographic Parameters for Steroid Analysis (General)
| Parameter | RP-HPLC (Example) | UHPLC (Example) |
| Column Type | C18 or C8 Reversed-Phase Silica (B1680970) | C18 or C8 Small Particle Reversed-Phase Silica |
| Mobile Phase A | Water with 0.1% Formic Acid / Trifluoroacetic Acid | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile |
| Flow Rate | 0.3 – 1.0 mL/min | 0.2 – 0.5 mL/min |
| Column Temperature | 30 – 60 °C | 40 – 60 °C |
| Detection | UV Detector (e.g., 210 nm, 240 nm) | UV Detector (e.g., 210 nm, 240 nm) |
| Typical Run Time | 15 – 30 minutes | 2 – 10 minutes |
Thin-Layer Chromatography (TLC) and its advanced counterpart, High-Performance Thin-Layer Chromatography (HPTLC), are planar chromatographic techniques used for separating components of a mixture cabr.ieforensicspedia.com. TLC involves applying a sample to a solid, porous layer (stationary phase, typically silica gel on a glass plate) and allowing a liquid solvent (mobile phase) to move through it by capillary action, separating components based on their differential migration rates cabr.ie.
HPTLC is a more sophisticated form of TLC, offering superior separation efficiency, higher resolution, improved sensitivity, and better quantitative capabilities forensicspedia.commerckmillipore.commdpi.com. HPTLC plates utilize optimized silica gel with smaller, more uniform particle sizes, leading to compact bands and increased detection sensitivity merckmillipore.com. Key features of HPTLC include automated sample application, controlled chromatogram development, and advanced detection systems forensicspedia.com.
For Cortol analysis, HPTLC can be used for qualitative identification, purity checks, and semi-quantitative analysis. It is a rapid and cost-effective method, allowing for the simultaneous analysis of multiple samples cabr.iemdpi.com. HPTLC can also be coupled with mass spectrometry (TLC-MS) for further compound identification cabr.iemerckmillipore.com.
Table 2: Comparison of Classical TLC and HPTLC
| Feature | Classical TLC | HPTLC |
| Resolution | Lower | Higher forensicspedia.com |
| Sensitivity | Lower | 5-10 times better merckmillipore.com |
| Quantitative Capability | Limited | Improved, accurate, and reliable forensicspedia.com |
| Sample Application | Manual, less precise | Automated, precise, and reproducible forensicspedia.com |
| Development | Manual, less controlled | Controlled chambers, optimized solvent delivery forensicspedia.com |
| Analysis Time | Longer | Faster (e.g., 3-20 minutes) merckmillipore.com |
| Cost-Effectiveness | High | High cabr.iemdpi.com |
| Coupling with MS | Possible, but less common | Easier, defined zones can be absorbed by MS merckmillipore.com |
Mass Spectrometry (MS) Applications in Cortol Research
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight, elemental composition, and structural characteristics through fragmentation patterns slideshare.nettechnologynetworks.com. In steroid metabolomics, MS is crucial due to its high sensitivity and specificity, enabling the detection and quantification of metabolites even at very low concentrations in complex biological samples technologynetworks.commdpi.comlcms.cz.
Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS), are pivotal for comprehensive steroid metabolome analysis mdpi.comnih.goveuropeanpharmaceuticalreview.com. These systems combine the separation power of LC with the high specificity and sensitivity of MS detection. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) further enhances these capabilities, allowing for rapid and highly sensitive quantification of metabolites chromatographyonline.comijpras.com.
For Cortol and other steroid metabolites, LC-MS/MS and UHPLC-MS/MS are used for both targeted and untargeted metabolomics studies nih.govmdpi.com.
Targeted Analysis : Involves the quantification of a defined list of metabolites using authentic chemical standards. Multiple Reaction Monitoring (MRM) is a common mode in tandem MS for targeted quantification, offering high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions mdpi.comlcms.cz. This approach often employs internal standards (e.g., isotopically labeled compounds) and multi-point calibration curves to achieve absolute quantification nih.govmdpi.com.
Untargeted Analysis : Aims to comprehensively profile all detectable metabolites within a biological system, providing a broad metabolic fingerprint mdpi.combenthamdirect.com. While less focused on specific compounds, it can reveal unexpected metabolic changes.
Table 3: Illustrative Performance Characteristics of LC-MS/MS for Steroid Metabolites
| Characteristic | Typical Range/Value (General Steroids) | Source |
| Lower Limits of Quantification (LLOQ) | 0.005 ng/mL (e.g., estradiol) to 1 ng/mL (e.g., cortisol) | nih.gov |
| Apparent Recoveries | 86.4% - 115.0% | nih.gov |
| Biases | -10.7% to 10.5% | nih.gov |
| Quantitative Precision | Within 20% | mdpi.com |
| Metabolite Coverage | Hundreds to thousands of metabolites | nih.govmdpi.com (e.g., 721 metabolites in one assay mdpi.com) |
The ionization step is critical in MS, converting analytes into gas-phase ions for detection. For steroid metabolomics, several advanced ionization techniques are employed to optimize sensitivity and specificity:
Electrospray Ionization (ESI) : A "soft" ionization technique widely used for polar and thermally labile compounds, including steroid conjugates. ESI generates ions directly from a liquid solution, making it highly compatible with LC systems mdpi.comnih.gov.
Atmospheric-Pressure Chemical Ionization (APCI) : More suitable for less polar, unconjugated, and non-derivatized steroids. APCI typically provides more selective ionization and can be advantageous for certain steroid classes mdpi.com.
Atmospheric-Pressure Photoionization (APPI) : Another atmospheric pressure ionization technique that is effective for less polar compounds and can offer higher sensitivity than ESI for certain unconjugated steroids mdpi.com.
Electron Impact Ionization (EI) : Commonly used in Gas Chromatography-Mass Spectrometry (GC-MS). EI is a "hard" ionization technique that produces characteristic fragmentation patterns, which are highly reproducible and useful for structural elucidation through spectral libraries mdpi.commdpi.com.
Chemical Ionization (CI) : Also used with GC-MS, CI is a "softer" ionization method than EI, resulting in less fragmentation and a higher abundance of the parent ion, which can be beneficial for molecular weight confirmation mdpi.com.
Ion Mobility Spectrometry (IMS) : Although not an ionization technique itself, IMS is often coupled with MS (IM-MS) to provide an additional dimension of separation. IMS separates ions based on their size, shape, and charge state in the gas phase, which is particularly useful for differentiating isomeric steroids that have similar mass-to-charge ratios but different collision cross-sections nih.govclemson.edu. Derivatization reactions can be employed to introduce distinctive functional structures to steroid molecules, enhancing their separation through ion mobility spectrometry and increasing mass spectrometric signals nih.govclemson.edu.
Integrated Analytical Platforms for Steroid Metabolomics
The comprehensive analysis of the steroid metabolome often necessitates the integration of multiple analytical platforms to overcome the limitations of individual techniques and provide a holistic view of metabolic pathways mdpi.comnih.gov. The metabolome is highly complex, with metabolites possessing diverse chemical properties and concentrations, making a single analytical platform insufficient for complete coverage mdpi.com.
Key integrated analytical platforms include:
LC-MS/MS and GC-MS/MS Integration : These are the most common hyphenated techniques in metabolomics. LC-MS/MS excels at analyzing polar and non-volatile metabolites, while GC-MS/MS is highly effective for volatile and semi-volatile compounds after derivatization mdpi.comnih.govbronkhorst.com. A combined approach maximizes the coverage of the steroid metabolome, allowing for the detection of a broader range of steroid precursors, active hormones, and their various metabolites, including Cortol and its isomers mdpi.com.
MS and NMR Spectroscopy : The integration of mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful approach for metabolomics studies mdpi.comnih.gov. While MS provides high sensitivity and the ability to detect trace-level metabolites, NMR offers highly reproducible quantitative data and provides detailed structural information without the need for ionization or fragmentation mdpi.com. This complementary nature allows for sensitive detection and quantification by MS, coupled with robust structural elucidation by NMR, particularly useful for identifying unknown steroid metabolites mdpi.com.
Multi-Omics Integration : Beyond analytical platforms, integrating metabolomics data with other 'omics' data, such as transcriptomics (gene expression) and proteomics (protein expression), provides a more comprehensive understanding of biological systems and disease mechanisms benthamdirect.comnih.govfrontiersin.org. For instance, studies have shown that integrating metabolomic and transcriptomic data can reveal critical metabolic pathways, such as steroid hormone biosynthesis, that are significantly altered in various physiological or pathological conditions benthamdirect.comfrontiersin.org. This holistic approach helps in identifying host-specific metabolic pathways and potential biomarkers.
The development of such integrated platforms, coupled with advanced bioinformatics tools for data processing and statistical analysis, is crucial for unraveling the intricate networks of steroid metabolism and their implications in health and disease nih.govfrontiersin.org.
Multi-Omics Approaches in Cortol Studies
Multi-omics approaches involve the integrated analysis of data from multiple "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems nih.gov, oxfordglobal.com, plos.org, frontiersin.org, mdpi.com. In the context of Cortol, metabolomics plays a particularly vital role, as Cortol itself is a metabolite. Metabolomics focuses on the comprehensive analysis of metabolites within biological systems, offering insights into metabolic pathways and their alterations in disease states nih.gov, nih.gov.
Research has demonstrated the utility of metabolomics in understanding Cortol's involvement in biological processes. For instance, a metabolomic analysis of bronchoalveolar lavage fluid (BALF) from mice with experimental asthma revealed significant changes in lipid and sterol metabolism, including a notable decrease in Cortol levels nih.gov. This finding suggests that Cortol's metabolic profile can be affected in inflammatory conditions, highlighting its potential as a biomarker or an indicator of metabolic dysregulation in such contexts nih.gov. Multi-omics, by integrating metabolomic data with other omics layers, can further unravel the complex regulatory networks and molecular mechanisms associated with Cortol's biosynthesis, metabolism, and physiological roles, offering a more comprehensive understanding than single-omics approaches alone nih.gov, plos.org, frontiersin.org, mdpi.com.
Method Validation and Quality Control in Cortol Analysis
Method validation is a critical process in analytical chemistry that ensures an analytical procedure is suitable for its intended purpose, consistently producing accurate and reliable results ich.org, oecd.org, youtube.com. For the analysis of Cortol, particularly in complex biological matrices, rigorous validation and quality control (QC) measures are indispensable. Key parameters assessed during method validation include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and specificity europa.eu, researchgate.net, ich.org, eurachem.org, demarcheiso17025.com, ut.ee.
Specificity, for example, ensures that the method can accurately measure Cortol without interference from other endogenous compounds or co-eluting stereoisomers, such as alpha-Cortol and beta-Cortol (B145528) nih.gov, europa.eu. Linearity establishes the range over which the analytical procedure provides results directly proportional to the analyte concentration ich.org, demarcheiso17025.com, ut.ee. Precision, encompassing repeatability and intermediate precision, evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under specified conditions ich.org, eurachem.org, scielo.br, youtube.com. Accuracy measures the closeness of agreement between the test result and the accepted true value ich.org, eurachem.org, scielo.br. LOD and LOQ define the lowest concentration of Cortol that can be reliably detected and quantitatively determined with acceptable precision and accuracy, respectively ich.org, eurachem.org, ut.ee.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative profiling of 21 endogenous corticosteroids, including alpha-Cortol and beta-Cortol, in urine demonstrated excellent performance characteristics nih.gov. The method achieved baseline separation for stereoisomers, a crucial aspect for accurate quantification nih.gov.
Table 1: Key Validation Parameters for Cortol Analysis by LC-MS/MS in Urine nih.gov
| Parameter | Range/Value |
| Overall Recoveries | 85% to 106% |
| Limit of Quantification (LOQ) | 0.5 to 2.0 ng/mL |
| Precision (% CV) | 1.7% to 7.8% (for quality control samples) |
| Accuracy (% Bias) | 95.1% to 105.4% (for quality control samples) |
| Calibration Range | 0.5 to 200 ng/mL (r² > 0.9903) |
Quality control (QC) procedures are implemented routinely to monitor the performance of the validated method and ensure the ongoing reliability of results aphl.org, quanthub.com, bf3r.de. This typically involves the use of internal standards, which help to correct for variations during sample preparation and analysis, and the analysis of control samples at different concentration levels alongside unknown samples researchgate.net, aphl.org, eurachem.org, youtube.com.
Sample Preparation Techniques for Biological Matrices
Effective sample preparation is a critical initial step in the analysis of Cortol from biological matrices such as urine, plasma, or tissue organomation.com, biotage.com, mdpi.com, nih.gov. Biological samples are inherently complex, containing numerous endogenous compounds that can interfere with analytical measurements, necessitating robust extraction and clean-up procedures biotage.com, mdpi.com, bf3r.de. The goal of sample preparation is to isolate and concentrate the analyte of interest (Cortol) while removing interfering matrix components organomation.com, biotage.com.
For the analysis of corticosteroids, including Cortol, in urine, enzymatic hydrolysis is often employed to cleave glucuronide conjugates, which are common forms of steroid metabolites in urine, followed by extraction nih.gov. Solid-phase extraction (SPE) is a widely used technique for purifying biological samples nih.gov, researchgate.net, mdpi.com. In one study, urine samples containing corticosteroids were purified using solid-phase extraction cartridges after enzymatic hydrolysis nih.gov. This technique involves passing the sample through a sorbent material that selectively retains the analytes of interest, while matrix interferences are washed away, followed by elution of the analytes nih.gov.
Chemical Synthesis and Derivatization Strategies for Cortol and Analogues
Retrosynthetic Analysis of Cortol
Retrosynthetic analysis of Cortol, with its C21 pregnane (B1235032) skeleton and five hydroxyl groups, would typically involve strategic disconnections to simplify the target molecule into readily available precursors. Given Cortol's structure, which includes a tetracyclic core and a dihydroxyethyl side chain at C-17, key disconnections might focus on the hydroxyl groups and the construction of the steroid rings. For polyhydroxylated steroids, a common strategy involves an "unsaturation-functionalization" approach, where double bonds are introduced and then selectively functionalized to install hydroxyl groups with precise stereochemistry researchgate.netresearchgate.net. Another approach could involve a "redox-relay" strategy, utilizing existing ketones as handles for sequential oxidations and stereochemical control, as demonstrated in the synthesis of other complex cardiotonic steroids like ouabagenin (B150419) acs.orgthieme-connect.com. The challenge lies in managing the multiple hydroxyl groups, which often require careful protection and deprotection steps throughout the synthesis, and ensuring stereospecificity at each new chiral center formed researchgate.net.
Stereoselective Synthesis Approaches for Cortol
The presence of numerous chiral centers in Cortol necessitates highly stereoselective synthetic methodologies to obtain specific isomers.
The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials, utilizing their inherent chirality to guide the synthesis of complex molecules . For steroids like Cortol, this often involves starting from readily available natural steroids, terpenes, or other chiral building blocks, such as amino acids or carbohydrates chinesechemsoc.orgresearchgate.netresearchgate.netnih.gov. By incorporating these pre-existing chiral centers, the number of steps required to achieve the desired stereochemistry can be reduced, simplifying synthetic routes and ensuring high stereochemical purity . For instance, certain monoterpenes like carvone (B1668592) have been used as chiral starting materials for the synthesis of steroid ring D precursors researchgate.net. This strategy is particularly advantageous for complex natural products where de novo enantioselective synthesis can be highly complex and multi-step researchgate.net.
Chiral auxiliary and catalyst methods are indispensable for controlling stereochemistry in the synthesis of molecules with multiple chiral centers, such as Cortol. A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and it can typically be recovered and reused wikipedia.orgslideshare.net. Popular examples include Evans' oxazolidinones, which have been widely applied in asymmetric alkylation and aldol (B89426) reactions to set the absolute stereochemistry of multiple centers wikipedia.org.
Chiral catalyst methods, on the other hand, involve using catalytic amounts of chiral complexes or organic molecules to induce enantioselectivity . These can include transition-metal-catalyzed reactions, which are crucial for constructing polycyclic cores and installing all-carbon quaternary stereocenters found in steroids nih.gov. For example, palladium-catalyzed reactions have been employed in the stereodivergent synthesis of carbasugar analogues acs.org. Organocatalysis, which uses small organic molecules as catalysts, also offers a metal-free alternative for achieving high stereocontrol libretexts.org. The design of such catalysts, often involving chiral ligands, is critical for achieving high enantiomeric excess in reactions like asymmetric hydrogenation .
Enzymatic Synthesis and Biocatalysis in Cortol Production
Enzymatic synthesis and biocatalysis offer a highly selective and environmentally benign alternative to traditional chemical methods for producing complex molecules like Cortol. Enzymes exhibit remarkable regio- and stereoselectivity, enabling transformations that are difficult or impossible to achieve chemically researchgate.netnih.govnih.gov. This is particularly valuable for introducing hydroxyl groups at specific, often sterically hindered, positions on the steroid nucleus, which is a key feature of Cortol nih.govasm.orgrsc.orgjmb.or.kracs.orgscilit.com.
Cytochrome P450 monooxygenases (P450s) are a prominent class of enzymes utilized for steroid hydroxylation, capable of performing highly selective C-H activating oxidations asm.orgacs.orggoogle.com. For instance, P450 enzymes have been identified that can catalyze hydroxylation at various positions, including C-19 and C-11β, which are relevant to Cortol's structure rsc.org. Whole-cell biotransformation systems, often employing engineered microorganisms like Mycobacterium species or Escherichia coli, can also be used for steroid production and modification, offering advantages such as reduced waste and increased productivity nih.govasm.orggoogle.commdpi.comuni-muenster.de. The use of biocatalysts allows for milder reaction conditions, reduced need for protecting groups, and fewer by-products, aligning with green chemistry principles researchgate.netnih.govnih.govnih.gov.
Synthesis of Structurally Modified Cortol Analogues for Mechanistic Research
The synthesis of structurally modified Cortol analogues is vital for conducting structure-activity relationship (SAR) studies and elucidating the mechanistic basis of their biological functions. By systematically altering specific parts of the Cortol molecule, researchers can identify the structural features critical for its activity. Common modifications for polyhydroxylated steroid analogues include altering the number, position, or stereochemistry of hydroxyl groups, or introducing different substituents on the pregnane backbone acs.orgacs.orgnih.govuc.ptbiorxiv.org.
For example, studies on hydroxylated corticosteroid analogues have explored the pharmacological impact of introducing a C19-hydroxyl function, which can lead to new anti-inflammatory drug candidates acs.orgnih.gov. Similarly, modifications to the C14 position of steroids have been investigated to access diversified functionalized analogues for drug discovery biorxiv.org. Such synthetic efforts often involve developing flexible and divergent synthetic routes that allow for late-stage functionalization, enabling the rapid generation of a library of analogues for comprehensive mechanistic evaluation acs.orgbiorxiv.org.
Green Chemistry Principles in Cortol Synthesis
Applying green chemistry principles to Cortol synthesis is essential for developing more sustainable and environmentally friendly production methods. The twelve principles of green chemistry guide the design of chemical products and processes to reduce or eliminate the use and generation of hazardous substances nih.govnih.govuc.pt.
Key principles applicable to Cortol synthesis include:
Prevention of Waste : Designing synthetic routes that minimize or eliminate waste generation, which is preferable to treating waste after it is formed nih.govuc.pt.
Atom Economy : Maximizing the incorporation of all starting materials into the final product, thereby reducing byproduct formation nih.govuni-muenster.deuc.pt.
Less Hazardous Chemical Syntheses : Employing methodologies that use and generate substances with low or no toxicity to human health and the environment nih.govuc.pt.
Safer Solvents and Auxiliaries : Avoiding the use of hazardous solvents (e.g., using water or ionic liquids as greener alternatives) and minimizing auxiliary substances where possible nih.govuc.ptresearchgate.netnih.govwikipedia.org.
Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure to minimize energy requirements nih.govuni-muenster.deuc.pt.
Use of Renewable Feedstocks : Utilizing raw materials derived from renewable resources, such as biomass, whenever technically and economically feasible nih.govuc.pt.
Catalysis : Preferring catalytic reagents over stoichiometric ones, as catalysts are effective in small amounts, can be recycled, and often lead to higher efficiency and reduced waste nih.govuni-muenster.deuc.ptresearchgate.netnih.gov.
Reduced Derivatives : Minimizing or avoiding unnecessary derivatization steps (e.g., protection/deprotection), as these often require additional reagents and generate waste nih.govuni-muenster.deuc.pt. Enzymatic methods are particularly useful here due to their high specificity, often negating the need for protecting groups uni-muenster.de.
The integration of these principles, particularly through the adoption of biocatalytic transformations and the development of more efficient catalytic systems, is driving the evolution of steroid synthesis towards more sustainable practices nih.govmdpi.comresearchgate.netnih.govresearchgate.net.
Future Directions in Cortol Research
Identification of Novel Enzymes and Pathways in Cortol Metabolism
A crucial direction in Cortol research involves the identification of novel enzymes and metabolic pathways that govern its biosynthesis, degradation, and interconversion. In the post-genomic era, a significant challenge remains in attributing specific biochemical functions to a vast array of uncharacterized enzymes and integrating them into known metabolic networks. nih.gov Efforts are increasingly focused on identifying, characterizing, and developing modulators for key enzymes involved in metabolic processes. taylorandfrancis.com While specific novel enzymes for Cortol metabolism are yet to be extensively characterized, general approaches in enzymology, such as exploring enzyme promiscuity, can provide insights into how new metabolic functions evolve from existing enzymatic activities. d-nb.info Understanding these novel enzymatic players is essential for a comprehensive map of Cortol's metabolic fate and its regulatory control within biological systems. For instance, the identification of previously uncharacterized proteins involved in other metabolic processes, like starch phosphorylation, highlights the potential for discovering new enzymes in steroid metabolism that rely on specific modifications or interactions. nih.gov
Advanced "-omics" Approaches in Cortol Research
The integration of advanced "-omics" technologies—metabolomics, proteomics, and enzymomics—is fundamental to gaining a holistic understanding of Cortol's biological significance. These approaches provide a vast expanse of molecular information, enabling a deeper comprehension of molecular interactions and the construction of intricate metabolic networks. nih.govnih.gov The synergy of these datasets is particularly powerful, as it allows for the training of machine learning algorithms, which can then be utilized to improve model creation and flux predictions within metabolic pathways. mdpi.com
Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, is broadly categorized into targeted and untargeted approaches. metabolon.comfrontiersin.orgfrontiersin.org
Untargeted metabolomics offers a global and comprehensive analysis, measuring all detectable metabolites in a sample, including previously unknown compounds. metabolon.comfrontiersin.orgfrontiersin.org This unbiased approach is invaluable for biomarker discovery and generating new insights into physiological and pathological states. metabolon.com
Targeted metabolomics , in contrast, focuses on the precise measurement of a predefined set of characterized and biochemically annotated analytes. metabolon.comfrontiersin.orgfrontiersin.org This hypothesis-driven approach is often used for the validation of previously identified processes and offers higher selectivity and sensitivity for specific metabolite classes. metabolon.comnih.gov
Both untargeted and targeted metabolomics possess distinct advantages and disadvantages, and their complementary application is frequently employed to detect and accurately quantify a diverse range of metabolites. frontiersin.orgfrontiersin.org Collectively, these metabolomic platforms are instrumental in functionally characterizing the substrate/product relationships of metabolic enzymes and elucidating the metabolic networks they control in various physiological and pathophysiological contexts. nih.gov
Proteomics, the large-scale study of proteins, coupled with bioinformatic tools, is crucial for deciphering protein interactions, complexes, and functional modules with high confidence. plos.org This enables the identification of previously overlooked components and unanticipated functional associations within biological systems. plos.org
Enzymomics , a specialized "-omics" field, focuses on the comprehensive study of the complete set of active enzymes within a cell at a given time. jst.go.jp This approach is particularly suited for discovering functional changes tightly linked to disease phenotypes, as altered protein function is not always directly correlated with altered protein expression. jst.go.jp
Key methodologies within enzymomics include:
Activity-Based Protein Profiling (ABPP): This technique utilizes small molecules designed to covalently label only active enzymes, allowing for the detection of proteins with specific desired activities within the proteome. jst.go.jp ABPP is useful for identifying disease-related alterations in enzymatic activities by comparing labeling patterns between diseased and control states. jst.go.jp
Integration with Metabolomics: Metabolomics can be used in conjunction with proteomics and enzymomics to assign biochemical functions to enzymes, particularly those with unknown substrates or functions. nih.gov This integrated approach helps in assessing the functional state of enzymes in complex biological systems and characterizing altered enzymatic activities in biosamples. nih.govacs.org
Computational Modeling and Simulation of Cortol's Metabolic Network
Computational modeling and simulation are indispensable tools for understanding the intricate nature of biochemical reaction networks, including those involving Cortol. bipublication.comnih.gov These tools are vital for extracting and interpreting relevant information from large datasets, managing complex biological models, and proposing efficient network design strategies. nih.gov
Key aspects of computational modeling in Cortol research include:
Constraint-Based Modeling: This approach helps in defining the solution space bounded by constraints on metabolic fluxes, providing insights into the operational limits of a metabolic network. bipublication.com
Metabolic Kinetic Analysis: This quantitative method derives kinetic information from metabolic systems, enabling the determination of control and regulatory structures and the identification and quantification of effector interactions within the system. bipublication.com
Genome-Scale Metabolic Models (GEMs): GEMs are comprehensive computational representations of an organism's metabolism, used to predict intracellular fluxes and understand metabolic responses under various conditions. oup.com
Dynamic Modeling (Kinetic Modeling): This type of modeling describes temporal adjustments in metabolism in living cells in response to growth, development, and environmental stimuli. mdpi.com
Data Integration: The integration of large multi-omics datasets (genomics, proteomics, metabolomics) is crucial for training machine learning algorithms that enhance model creation and improve the accuracy of flux predictions. mdpi.com Such integrated models provide deeper insights into fundamental cellular processes and help contextualize high-throughput experimental data. frontiersin.org Computational approaches can also aid in predicting and discovering overlapping physiological functions of enzymes. d-nb.info
Development of New Analytical Tools for High-Throughput or Real-Time Cortol Analysis
The development of novel analytical tools is critical for accelerating Cortol research, particularly for high-throughput screening and real-time monitoring of its metabolism. High-throughput analysis, a measurement science, enables accelerated screening of catalysts and enzymes for synthetic chemistry, improving the quality of analytical processes while reducing costs. oxfordglobal.com Real-time monitoring, on the other hand, addresses the demand for increased speed in obtaining analytical data. oxfordglobal.com
While specific tools for Cortol are under development, advancements in general analytical platforms can be adapted:
Microfluidics-Based Platforms: Systems like the Biomark X9™ for high-throughput genomics demonstrate the potential for delivering thousands of nanoliter-scale reactions in a single run, offering cost-effective and scalable sample profiling. standardbio.com
Advanced Mass Spectrometry Workflows: Workflows that enable targeted metabolomics at an untargeted scale on instruments like triple quadrupole mass spectrometers can provide comprehensive metabolite profiling without sacrificing coverage of unknowns. acs.org This allows for the simultaneous measurement of defined metabolites and the profiling of uncharacterized compounds, which could be highly beneficial for Cortol research. acs.org
Real-Time Monitoring Technologies: The implementation of real-time monitoring strategies, which provide accurate and immediate information on biological processes, can establish critical control points for enhanced control strategies in research and potentially in biopharmaceutical manufacturing. oxfordglobal.com
These advancements in analytical tools will facilitate more rapid and comprehensive analysis of Cortol and its related metabolites, enabling a deeper understanding of its dynamic behavior in biological systems.
Exploration of Uncharacterized Biological Interactions at a Molecular Level
A significant future direction for Cortol research involves the exploration of its uncharacterized biological interactions at a molecular level. A primary goal of modern biology is to map out protein groups that interact directly and indirectly to perform biological processes, forming functional modules. plos.org These interactions encompass physical associations leading to protein complexes and biochemical associations that constitute metabolic pathways. plos.org
Key areas of exploration include:
Protein-Ligand and Protein-Protein Interactions: Understanding how Cortol, as a small molecule, interacts with proteins and other biological entities can significantly influence the functionality of various systems. mpg.de This includes investigating direct molecular contacts between proteins and their specific binding regions, which are essential for cellular processes. nih.gov
Elucidation of Interaction Networks: The elaboration of these interaction networks through proteomic and bioinformatic approaches can reveal previously overlooked components and unanticipated functional associations related to Cortol. plos.org
Bioactivity Descriptors for Uncharacterized Compounds: For compounds with limited experimental data, the use of bioactivity descriptors can provide enriched representations that extend beyond chemical structures, capturing their known and predicted biological properties and interactions. nih.gov This can help in predicting the biological roles of Cortol and its uncharacterized metabolites.
Systems-Level Understanding: By integrating information from various molecular interactions, researchers can build increasingly accurate representations of these networks, which can then be used to predict how Cortol's metabolism and biological effects are regulated within the cellular context. frontiersin.org
This exploration will contribute to a more complete picture of Cortol's functional significance, moving beyond its known role as a cortisol metabolite to uncover broader biological implications.
Q & A
Advanced Research Question
- Pathway Analysis : Use partial least squares regression (PLS-R) to model Cortol’s correlation with 11β-HSD1/2 activity .
- Nonlinear Modeling : Logistic regression for threshold effects (e.g., Cortol >5.7 µg/mmol creatinine predicting bone density loss ).
- Data Transparency : Share raw spectra and processed data in repositories like MetaboLights, aligned with FAIR principles .
How should researchers design longitudinal studies to track Cortol dynamics in chronic glucocorticoid exposure?
Advanced Research Question
- Sampling Frequency : Collect 24-hour urine samples quarterly to capture seasonal and hormonal variations .
- Ethical Controls : Minimize participant burden via at-home collection kits with standardized storage protocols (≤−20°C) .
- Attrition Mitigation : Use mixed-effects models to handle missing data, as recommended in Qualitative Research frameworks .
What biomarkers should be co-measured with Cortol to contextualize its metabolic significance?
Basic Research Question
- Primary Biomarkers : Tetrahydrocortisol (THF), tetrahydrocortisone (THE), and cortisol/cortisone ratios .
- Secondary Markers : 6β-hydroxycortisol (CYP3A4 activity) and 20α/β-dihydrocortisol (renal 11β-HSD2 activity) .
- Normalization : Report ratios (e.g., (THF + THE)/cortisol) to reduce inter-individual variability .
How can in silico models complement experimental studies of Cortol’s enzyme-binding affinities?
Advanced Research Question
- Molecular Docking : Simulate Cortol’s interaction with 11β-HSD2 using AutoDock Vina; validate with site-directed mutagenesis .
- Kinetic Modeling : Estimate Km and Vmax values for Cortol formation using Michaelis-Menten equations .
- Open-Source Tools : Share scripts on platforms like GitHub to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
